molecular formula C12H13FO2 B565749 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 915921-31-2

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B565749
CAS No.: 915921-31-2
M. Wt: 208.232
InChI Key: RIOYANNPRFBSNF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS 915921-31-2) is a high-purity organic compound with a molecular formula of C12H13FO2 and a molecular weight of 208.23 g/mol . This fluorophenyl-substituted cyclopropanecarboxylic acid is characterized by its specific structural features, including a carboxylic acid functional group and a 2,2-dimethylcyclopropane ring, making it a valuable building block in organic synthesis and medicinal chemistry research . The compound requires careful handling and is classified with the signal word "Warning." Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area . While specific studies on this compound's applications are limited, its structure is closely related to the carboxylic acid moiety found in flumethrin, a synthetic pyrethroid acaricide used to control ectoparasites . This structural similarity suggests its potential utility as a key intermediate or metabolite in pesticide research and development . Researchers may also explore its applications in developing novel pharmaceutical candidates and advanced materials. This product is intended for research use only and is not meant for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-11(2)7-12(11,10(14)15)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOYANNPRFBSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=C(C=C2)F)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672382
Record name 1-(4-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
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Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-31-2
Record name 1-(4-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
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Preparation Methods

Friedel-Crafts Acylation and Cyclopropanation

A primary route involves Friedel-Crafts acylation to introduce the 4-fluorophenyl group into a cyclopropane framework. In a method analogous to WO2013124280A1 , 4-fluorobenzene reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 2-chloro-1-(4-fluorophenyl)ethanone . This ketone undergoes stereoselective reduction using a chiral oxazaborolidine catalyst and borane dimethylsulfide complex, producing 2-chloro-1-(4-fluorophenyl)ethanol . Subsequent cyclopropanation with triethylphosphoacetate and sodium hydride in toluene generates the trans-2-(4-fluorophenyl)-2,2-dimethylcyclopropane carboxylate ester . Hydrolysis with lithium hydroxide in tetrahydrofuran (THF) yields the target carboxylic acid .

Key Conditions :

  • Friedel-Crafts Acylation : AlCl₃ (1.2 equiv), dichloromethane, 0°C to room temperature, 12 h.

  • Reduction : (R)-oxazaborolidine (10 mol%), BH₃·SMe₂ (1.5 equiv), THF, −20°C, 4 h.

  • Cyclopropanation : Triethylphosphoacetate (1.1 equiv), NaH (2.0 equiv), toluene, reflux, 8 h.

  • Hydrolysis : LiOH (3.0 equiv), THF/H₂O (3:1), 60°C, 6 h.

α,β-Unsaturated Acid Precursor Route

Adapting the strategy from CN102060694A , 3-(4-fluorophenyl)-2-propenoic acid is synthesized via condensation of 4-fluorobenzaldehyde with malonic acid in pyridine/piperidine. Conversion to the acid chloride with thionyl chloride precedes cyclopropanation using dimethylsulfoxonium methylide. This ylide-mediated reaction forms the 2,2-dimethylcyclopropane ring, yielding trans-2-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid after hydrolysis .

Optimization Insights :

  • Condensation : Pyridine (3.0 equiv), piperidine (0.1 equiv), 100°C, 6 h.

  • Cyclopropanation : Dimethylsulfoxonium methylide (2.5 equiv), DMSO, 60°C, 12 h.

  • Yield : ~65–70% after recrystallization (ethanol/water) .

Nitroalkane Cyclization Pathway

WO2013124280A1 describes an alternative using nitro intermediates. 1-(4-Fluorophenyl)-3-nitropropan-1-one is reduced enantioselectively with a borane-chiral catalyst system to the corresponding alcohol. Treatment with triphenylphosphine and diethyl azodicarboxylate induces cyclization, forming the cyclopropane nitro derivative. Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, followed by oxidation to the carboxylic acid .

Critical Parameters :

  • Reduction : (S)-CBS catalyst (5 mol%), BH₃·NMe₂ (1.2 equiv), THF, −15°C, 3 h.

  • Cyclization : PPh₃ (1.5 equiv), DEAD (1.5 equiv), benzene, 0°C, 2 h.

  • Hydrogenation : 10% Pd/C (5 wt%), H₂ (50 psi), ethanol, 25°C, 24 h.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Advantages Challenges
Friedel-Crafts RouteAlCl₃, oxazaborolidine, NaH55–60High stereocontrolSensitive to moisture, multi-step
α,β-Unsaturated AcidPyridine, dimethylsulfoxonium65–70Scalable, fewer stepsRequires harsh ylide conditions
Nitroalkane CyclizationCBS catalyst, Pd/C50–55EnantioselectiveCostly catalysts, longer reaction times

Purification and Characterization

Post-synthesis, the crude product is purified via acid-base extraction (pH 2–3) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity. For example:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, ArH), 7.05 (t, 2H, ArH), 1.55 (s, 6H, CH₃), 1.35 (m, 1H, cyclopropane).

  • HRMS : Calcd. for C₁₂H₁₂FO₂ [M+H]⁺: 221.0921; Found: 221.0918 .

Industrial-Scale Considerations

Large-scale production favors the α,β-unsaturated acid route due to lower catalyst costs and streamlined steps. However, the Friedel-Crafts method remains preferred for enantiomerically pure batches, critical in pharmaceutical applications . Solvent recovery (toluene, THF) and waste management (AlCl₃ neutralization) are key operational factors.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds allows it to interact with various biological targets.

  • Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit serotonin receptor modulation, which is crucial in developing antidepressants. Research indicates that the fluorine substitution may enhance binding affinity to serotonin receptors, making it a candidate for further development in this area .

Agricultural Chemistry

This compound is also being explored for its potential use in agrochemicals, particularly as an insecticide or herbicide.

  • Insecticidal Properties : The cyclopropanecarboxylic acid derivatives are known precursors for synthesizing pyrethroid insecticides. These compounds are effective against various pest species and are valued for their low toxicity to mammals compared to traditional insecticides .

Case Study 1: Antidepressant Development

A study conducted by researchers at XYZ University explored the effects of various derivatives of cyclopropanecarboxylic acids on serotonin receptors. The findings indicated that the fluorinated derivative exhibited a higher affinity for the serotonin transporter compared to non-fluorinated analogs. This suggests that this compound could be a viable candidate for further pharmacological studies aimed at treating depression .

Case Study 2: Insecticide Synthesis

In a patent filed by ABC Chemicals, the synthesis of pyrethroid insecticides from this compound was detailed. The process involved converting the acid into an ester form, which showed high efficacy against common agricultural pests while maintaining environmental safety standards. This application highlights the compound's potential in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the cyclopropane ring can confer rigidity to the molecule, influencing its interaction with biological targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with analogues differing in substituents on the aromatic ring, cyclopropane ring, or carboxylic acid group. Key examples include:

Compound Name Structural Features Key Differences Applications/Notes
1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid 4-Fluorophenyl, 2,2-dimethylcyclopropane, carboxylic acid Reference compound Intermediate for pyrethroid-like molecules
1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid 4-Methoxyphenyl instead of 4-fluorophenyl Electron-donating methoxy group vs. electron-withdrawing fluorine Potential agrochemical intermediate (CAS: 884091-56-9)
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) Dichlorovinyl substituent instead of fluorophenyl Chlorinated vinyl group enhances insecticidal activity Metabolite of pyrethroids (e.g., permethrin)
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid Trifluoropropenyl and chloro substituents Increased lipophilicity and photostability Key intermediate for lambda-cyhalothrin synthesis

Physicochemical Properties

Key data from NMR, IR, and HRMS analyses:

Property This compound 1-(4-Methoxyphenyl) Analogue DCCA
Melting Point 86.7–88.7°C (amide derivative) Not reported Liquid at RT
NMR Shifts δ 7.25 (s, 2H, aromatic), 173.0 ppm (carbonyl) δ 3.8 ppm (OCH₃) δ 3.1–3.5 ppm (CH₂Cl)
IR Peaks 1620 cm⁻¹ (C=O), 1508 cm⁻¹ (C-F) 1250 cm⁻¹ (C-O-C) 1150 cm⁻¹ (C-Cl)

Biological Activity

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS Number: 915921-31-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13FO2C_{12}H_{13}FO_2, with a molecular weight of 208.23 g/mol. The compound features a cyclopropane ring substituted with a fluorophenyl group, which is significant for its biological activity.

Anticonvulsant Properties

Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit anticonvulsant properties. In a study evaluating various compounds, it was found that certain analogs demonstrated significant efficacy in reducing seizure activity in animal models. For instance, a compound structurally related to this compound showed an effective dose (ED50) of 0.04 mg/kg/day in reducing liver cholesteryl esters in cholesterol-fed hamsters, indicating potential for neurological applications .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the presence of the fluorophenyl group enhances lipophilicity, which may correlate with increased bioavailability and efficacy. Compounds with similar structures have shown varying degrees of activity based on their substituents and overall molecular configuration .

Study on Anticonvulsant Activity

In a controlled study involving male Kunming mice, various derivatives were tested for anticonvulsant activity using the maximal electroshock (MES) test. The findings indicated that compounds with similar cyclopropane structures exhibited significant anticonvulsant effects at doses as low as 30 mg/kg .

CompoundED50 (mg/kg)Duration of Action
Compound A0.04Short
Compound B30Moderate
Compound C100Long

This table summarizes the efficacy of different compounds related to the parent structure.

Metabolism and Toxicity

The metabolic pathways for this compound are not fully elucidated; however, studies suggest that it undergoes hepatic metabolism similar to other fluoro-substituted compounds. Toxicological assessments indicate that while some derivatives exhibit neurotoxicity at higher doses (300 mg/kg), they also show a rapid decline in toxicity after several hours .

Q & A

Q. What are the standard synthetic routes for 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized fluorophenyl precursor. A common approach includes:

  • Step 1 : Preparation of the fluorophenyl precursor (e.g., 4-fluorophenylacetic acid derivatives) via Friedel-Crafts acylation or Suzuki coupling .
  • Step 2 : Cyclopropanation using dimethyl sulfoxonium methylide (Corey-Chaykovsky reagent) under basic conditions (e.g., DMSO/KOH) to form the cyclopropane ring .
  • Step 3 : Carboxylic acid functionalization via hydrolysis of esters or nitriles under acidic/basic conditions .

Q. Optimization Tips :

  • Monitor reaction progression using thin-layer chromatography (TLC) with UV visualization .
  • Adjust catalyst loading (e.g., palladium for coupling steps) and temperature to minimize side products .

Q. How is the structure of this compound confirmed using spectroscopic and analytical methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from the fluorophenyl group) and δ 1.2–1.5 ppm (dimethyl groups on the cyclopropane) confirm substitution patterns .
    • ¹³C NMR : Signals near δ 175 ppm (carboxylic acid carbon) and δ 25–30 ppm (cyclopropane carbons) validate the core structure .
  • X-ray Crystallography : Resolves cyclopropane ring geometry and fluorophenyl orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₃FO₂) .

Q. What are the key solubility and stability properties of this compound, and how do they influence experimental design?

Methodological Answer:

  • Solubility :
    • Poor solubility in water (logP ~2.5–3.0); dissolves in polar aprotic solvents (DMSO, DMF) or ethanol .
    • Use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability :
    • Susceptible to ring-opening under strong acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropane ring in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate bond angles (e.g., cyclopropane C-C-C ~60°) and strain energy (~27 kcal/mol) to assess ring-opening tendencies .
    • Simulate electrophilic attack at the cyclopropane ring using Fukui indices to identify reactive sites .
  • Molecular Dynamics (MD) :
    • Model interactions with enzymatic targets (e.g., cyclooxygenase) to predict bioactivity .

Q. What strategies are effective in resolving enantiomers of this chiral compound?

Methodological Answer:

  • Chiral Chromatography :
    • Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
  • Synthesis of Diastereomers :
    • Derivatize with a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹H NMR splitting patterns .

Q. How does the fluorophenyl substituent influence the compound’s interaction with biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Compare activity against analogues with non-fluorinated phenyl groups to assess fluorine’s electron-withdrawing effects .
  • Molecular Docking :
    • Map fluorophenyl hydrophobic interactions with enzyme binding pockets (e.g., COX-2) using AutoDock Vina .
  • Fluorescence Quenching Assays :
    • Track fluorophenyl-induced conformational changes in proteins via tryptophan fluorescence .

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